molecular formula C10H11ClF3NO B13038446 (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13038446
M. Wt: 253.65 g/mol
InChI Key: XOKSOWRYJFLXDJ-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of both amino and hydroxyl functional groups, along with a trifluoromethyl group, makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents like ammonia or amines under specific conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the amino group to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.

    Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4.

    Substitution: NaOCH3, KCN, or other nucleophiles under appropriate solvent conditions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or deoxygenated compounds.

    Substitution: Compounds with substituted functional groups replacing the chloro group.

Scientific Research Applications

(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol
  • (1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]butan-2-OL

Uniqueness

  • Structural Features : The presence of both amino and hydroxyl groups, along with the trifluoromethyl group, provides unique reactivity and interaction profiles.
  • Chirality : The specific (1R,2S) configuration imparts distinct stereochemical properties, influencing its biological activity and selectivity.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI Key

XOKSOWRYJFLXDJ-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O

Origin of Product

United States

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